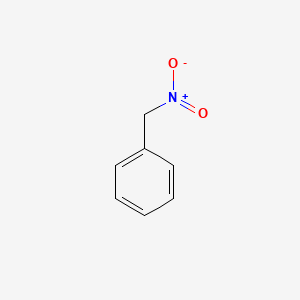

(Nitromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3439. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nitromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLOWPYUQHHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074294 | |

| Record name | .alpha.-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-42-4 | |

| Record name | Phenylnitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 622-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Nitromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623BM52N8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Nitromethyl)benzene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for (Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an aromatic nitro compound with the chemical formula C₇H₇NO₂.[1][2] Its structure consists of a benzene ring attached to a nitromethyl group (-CH₂NO₂).

DOT Script for the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Phenylnitromethane, α-Nitrotoluene, Benzene, (nitromethyl)- |

| CAS Number | 622-42-4 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [1][2] |

| InChI | InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--[O-] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | 90-92 °C at 3 mmHg | [1] |

| Density | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Peak Positions / Notes | Reference |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data available in databases, specific shifts not detailed. | [2] |

| Infrared (IR) | Data not explicitly detailed in search results. | |

| Mass Spectrometry (MS) | Key fragments (m/z) available in databases. | [2] |

Reactivity and Synthesis

This compound's reactivity is influenced by both the aromatic ring and the nitromethyl group. The nitromethyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to toluene.

A common synthetic route to this compound involves the reaction of a benzyl halide with a nitrite salt. Another reported method is the nitration of toluene, although this can lead to a mixture of isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on available literature.

Synthesis of this compound from Benzyl Bromide

This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide with sodium nitrite.

DOT Script for the Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl bromide in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Nitrite: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise with vigorous stirring.

-

Reaction: Allow the reaction to proceed at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a singlet for the benzylic protons (-CH₂) and multiplets for the aromatic protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals corresponding to the benzylic carbon and the aromatic carbons are expected.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate IR cell.

-

Analysis: Record the IR spectrum. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic ring are expected.

5.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Analysis: Record the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be used for structural confirmation.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or involvement in signaling pathways of this compound. Studies on related compounds such as benzene and nitrobenzene have shown various toxicological effects, including hematotoxicity and potential carcinogenicity, which are often linked to their metabolic activation and interaction with cellular macromolecules. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. Further research is required to elucidate any potential biological effects of this compound.

Safety Information

This compound is classified as toxic if swallowed.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

α-Nitrotoluene synthesis and reaction mechanisms

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of α-Nitrotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms related to nitrotoluenes. It begins by clarifying the critical nomenclature distinction between α-nitrotoluene (phenylnitromethane), where the nitro group is substituted on the methyl carbon, and the aromatic ring-nitrated isomers (ortho-, meta-, and para-nitrotoluene). The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key syntheses are provided, alongside mechanistic pathways illustrated with Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction and Nomenclature

The term "nitrotoluene" can refer to several isomers, and precise nomenclature is essential for clarity in synthesis and reaction design.

-

α-Nitrotoluene (Phenylnitromethane): In systematic IUPAC nomenclature, the 'alpha' (α) position refers to the carbon of the methyl group attached to the phenyl ring. Therefore, α-nitrotoluene is correctly named phenylnitromethane (C₆H₅CH₂NO₂). Its structure features the nitro group on the benzylic carbon.

-

Ring-Substituted Nitrotoluenes: When the nitro group is substituted on the aromatic ring, the isomers are designated by their position relative to the methyl group:

-

2-Nitrotoluene (ortho-nitrotoluene or o-nitrotoluene)

-

3-Nitrotoluene (meta-nitrotoluene or m-nitrotoluene)

-

4-Nitrotoluene (para-nitrotoluene or p-nitrotoluene)

-

This guide will cover the synthesis and reactions of both α-nitrotoluene (phenylnitromethane) and the more commonly synthesized ring-nitrated isomers.

Synthesis of α-Nitrotoluene (Phenylnitromethane)

The synthesis of phenylnitromethane involves placing a nitro group on the benzylic carbon. This cannot be achieved by the direct nitration of toluene. Instead, methods involving nucleophilic substitution or the construction from other functional groups are employed.

Method 1: Nucleophilic Substitution (Victor Meyer Reaction)

The Victor Meyer reaction involves the nucleophilic substitution of an alkyl halide with a nitrite salt.[1] For synthesizing phenylnitromethane, benzyl bromide is the typical starting material. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom, leading to a mixture of the desired nitroalkane (R-NO₂) and an alkyl nitrite ester (R-ONO).[2]

The choice of metal cation and solvent significantly influences the product ratio. Silver nitrite (AgNO₂) often favors the formation of the alkyl nitrite, whereas sodium nitrite (NaNO₂), particularly in a polar aprotic solvent like dimethylformamide (DMF), increases the yield of the nitroalkane.[2]

Method 2: From Benzyl Cyanide

A robust and high-yielding method reported in Organic Syntheses involves the construction of phenylnitromethane from benzyl cyanide.[3] This multi-step process begins with the reaction of benzyl cyanide and methyl nitrate in the presence of sodium ethoxide to form an intermediate salt, which is then hydrolyzed and acidified to yield the final product.

Quantitative Data Summary for α-Nitrotoluene Synthesis

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| Victor Meyer Reaction | Benzyl Bromide | NaNO₂ | DMF | ~60% | [2] |

| From Benzyl Cyanide | Benzyl Cyanide | CH₃NO₃, NaOEt, NaOH, HCl | Ethanol, Ether | 75–82% (intermediate salt) | [3] |

Detailed Experimental Protocol: Synthesis from Benzyl Cyanide

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.512 (1943).[3]

Step A: Sodium Phenyl-aci-nitroacetonitrile

-

In a 2-L round-bottomed flask fitted with a reflux condenser, add 400 mL of absolute ethanol.

-

Add 46 g (2 gram atoms) of freshly cut metallic sodium through the condenser. Heat the flask in an oil bath until only a small amount of sodium remains.

-

Cool the mixture to 0°C. A solid cake of sodium ethoxide will form.

-

Prepare an ice-cold mixture of 234 g (2 moles) of freshly distilled benzyl cyanide and 216 g (2.8 moles) of methyl nitrate.

-

Add the benzyl cyanide/methyl nitrate mixture to the sodium ethoxide slurry with constant shaking, maintaining the temperature between 4–8°C. This addition takes approximately one hour.

-

Allow the mixture to stand at 4–8°C for one hour with intermittent shaking, then place in a freezing mixture for 24 hours.

-

Filter the precipitated sodium salt via suction, wash thoroughly with dry ether, and air dry. The yield of the crude sodium salt is 275–300 g (75–82%).

Step B: Phenylnitromethane

-

In a 4-L beaker, dissolve 300 g of sodium hydroxide in 1.2 L of water and bring to a boil.

-

Over one hour, add the crude sodium salt from Step A in small portions to the boiling alkali solution.

-

Continue boiling until the evolution of ammonia ceases (approx. 3 hours), adding hot water as needed to maintain the volume.

-

Cool the reaction mixture in an ice-salt bath with vigorous mechanical stirring.

-

Once the temperature is below 30°C, add 500 g of ice. Acidify the mixture by slowly adding concentrated hydrochloric acid (approx. 800-850 mL), keeping the temperature between 0–10°C.

-

Allow the mixture to stand overnight. Extract the product with one 500-mL portion of ether, followed by two 250-mL portions.

-

Wash the combined ether extracts with ice-cold saturated sodium bicarbonate solution, then with ice water.

-

Dry the ether solution over anhydrous sodium sulfate for 24 hours.

-

Remove the ether under reduced pressure. Distill the residual oil at 3 mm Hg. The product, phenylnitromethane, is a light yellow oil boiling at 90–92°C / 3 mm Hg.

Synthesis of Ring-Nitrated Toluenes (o-, m-, p-Nitrotoluene)

The most common method for synthesizing ring-substituted nitrotoluenes is through the electrophilic aromatic substitution of toluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds in three main steps:

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

-

Nucleophilic Attack: The electron-rich π-system of the toluene ring attacks the nitronium ion. The methyl group is an activating, ortho, para-directing group, leading to the preferential formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4][5]

-

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.[5]

Quantitative Data: Isomer Distribution

The ratio of ortho-, meta-, and para-nitrotoluene isomers depends on the reaction conditions, particularly the temperature and the composition of the nitrating agent.[6]

| Nitrating Agent | Temperature (°C) | o-Nitrotoluene (%) | m-Nitrotoluene (%) | p-Nitrotoluene (%) | Reference |

| HNO₃ / H₂SO₄ | 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | [6] |

| HNO₃ / H₂SO₄ | 30 | ~65 | ~5 | ~30 | [7] |

| HNO₃ / H₂SO₄ / H₂O | 40 - 50 | 60 | 4 | 36 | [3] |

Detailed Experimental Protocol: Mononitration of Toluene

This protocol describes a typical laboratory-scale synthesis of mononitrotoluenes.[4][8][9]

Caution: This reaction is highly exothermic and involves concentrated, corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment. Temperatures must be carefully controlled to prevent runaway reactions and the formation of dinitrotoluene.[9][10]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant swirling. Cool this "mixed acid" to below 5°C.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask in an ice-salt bath to -10°C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred toluene. Carefully monitor the temperature and control the addition rate to keep the internal temperature below 5°C. The addition typically takes 1.5-2 hours.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.

-

Workup: Pour the reaction mixture onto 250 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with cyclohexane (1 x 40 mL, then 2 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with 10 mL of water, 10 mL of saturated aqueous NaHCO₃ solution (vent frequently), and finally 10 mL of water.[4][8]

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is an oily residue containing a mixture of isomers.

Industrial Workflow: Isomer Separation

The separation of nitrotoluene isomers is crucial for their use as chemical intermediates. This is typically achieved through a combination of distillation and crystallization, exploiting the differences in their physical properties.

Key Reactions of α-Nitrotoluene (Phenylnitromethane)

As a nitroalkane with acidic α-protons, phenylnitromethane participates in several important C-C bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[8][11] Phenylnitromethane readily undergoes this reaction. The reaction is reversible and is a cornerstone of organic synthesis due to the versatility of the nitro group, which can be reduced to an amine or eliminated to form a nitroalkene.[8]

Mechanism:

-

Deprotonation: A base removes an acidic α-proton from phenylnitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Addition: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final β-nitro alcohol product.

Detailed Experimental Protocol: Henry Reaction

This is a general protocol for the Henry reaction between an aromatic aldehyde and a nitroalkane.[6][12]

-

Setup: Combine m-nitrobenzaldehyde (1.0 equivalent) and nitropropane (1.2 equivalents) in a round-bottom flask containing anhydrous ethanol. Stir until all solids dissolve.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Catalyst Addition: While stirring vigorously, add a catalytic amount of a base, such as ethylenediamine (0.1 equivalents), dropwise via syringe.

-

Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor progress by TLC.

-

Isolation: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane.

-

Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the pure β-nitro alcohol.

Conclusion

This guide has delineated the synthesis and reaction mechanisms for both α-nitrotoluene (phenylnitromethane) and the isomers of ring-nitrated toluene. For α-nitrotoluene, nucleophilic substitution and multi-step syntheses from precursors like benzyl cyanide are effective. For ring-nitrated toluenes, electrophilic aromatic substitution remains the dominant industrial and laboratory method, with product distribution being controllable via reaction conditions. The reactivity of α-nitrotoluene, particularly in the Henry reaction, highlights its utility as a valuable synthetic intermediate. The provided protocols, data, and mechanistic diagrams offer a robust framework for researchers engaged in the synthesis and application of these important chemical compounds.

References

- 1. scribd.com [scribd.com]

- 2. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Reactions of Substituted Phenylnitromethane Carbanions with Aromatic Nitro Compounds in Methanol: Carbanion Reactivity, Kinetic, and Equilibrium Studies | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]

- 10. connectsci.au [connectsci.au]

- 11. scirp.org [scirp.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of Phenylnitromethane: A Technical Guide

Introduction: Phenylnitromethane (C₆H₅CH₂NO₂), a valuable reagent and intermediate in organic synthesis, possesses a unique molecular architecture combining an aromatic phenyl ring and a nitromethyl group. This guide provides an in-depth analysis of its spectroscopic characteristics, crucial for its identification, purity assessment, and structural elucidation in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylnitromethane, supported by detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylnitromethane, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of phenylnitromethane is expected to show two main sets of signals: one for the aromatic protons of the phenyl group and another for the methylene (CH₂) protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Phenylnitromethane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | C₆H₅- |

| ~ 5.40 | Singlet | 2H | -CH₂NO₂ |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the phenylnitromethane molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenylnitromethane

| Chemical Shift (δ) ppm | Assignment |

| ~ 130 | C (quaternary, ipso) |

| ~ 129 | CH (aromatic) |

| ~ 128 | CH (aromatic) |

| ~ 127 | CH (aromatic) |

| ~ 79 | -CH₂NO₂ |

Note: Predicted values are based on data from analogous compounds such as para-ethyl-phenyl-nitromethane and general ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of phenylnitromethane is dominated by the strong absorptions of the nitro group, along with bands corresponding to the aromatic ring and C-H bonds.

Table 3: Characteristic IR Absorption Bands for Phenylnitromethane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch |

| ~ 1550 | Strong | Asymmetric NO₂ stretch |

| ~ 1380 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Phenylnitromethane (EI-MS)

| m/z | Proposed Fragment Ion |

| 137 | [C₇H₇NO₂]⁺ (Molecular Ion, M⁺) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | [C₅H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for phenylnitromethane.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of phenylnitromethane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a small drop of neat phenylnitromethane liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (EI-MS)

Sample Introduction:

-

Direct infusion or via a Gas Chromatography (GC) interface. For GC-MS, a dilute solution of phenylnitromethane in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Typical EI Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

-

Visualizations

Spectroscopic Analysis Workflow

(Nitromethyl)benzene (CAS 622-42-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene, with the CAS number 622-42-4, is an aromatic nitro compound. Its chemical structure consists of a benzene ring substituted with a nitromethyl group. This guide provides a detailed overview of the available experimental data for this compound, including its physicochemical properties, spectral data, and a known synthesis protocol. While information on its direct biological activity and involvement in signaling pathways is limited in publicly accessible literature, this document aims to be a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | PubChem[2] |

| Molecular Weight | 137.14 g/mol | PubChem[2] |

| Melting Point | 80.7 °C (solvent: ethanol) | ChemicalBook[3][4] |

| Boiling Point | 251.96 °C (rough estimate) | ChemicalBook[3] |

| Density | 1.1596 g/cm³ | LookChem[3] |

| Refractive Index | 1.5323 (estimate) | LookChem[3] |

| pKa | 6.93 ± 0.10 (Predicted) | LookChem[3] |

| Kovats Retention Index (Standard non-polar) | 1152 | PubChem[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectral data is available, which can be used to confirm the proton environments in the molecule.[5]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[2] A reference to a ¹³C NMR spectrum can be found in the Journal of Organic Chemistry, 41, 3197 (1976).[2]

Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center, which can be used for identification and quantification.[2]

Infrared (IR) Spectroscopy

-

IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.[5]

Experimental Protocols

Synthesis of this compound (Phenylnitromethane)

A detailed, peer-reviewed procedure for the synthesis of phenylnitromethane is available in Organic Syntheses.[6] The synthesis is a two-step process starting from benzyl cyanide.

Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 46 g of freshly cut metallic sodium in 400 cc of absolute ethyl alcohol by heating in an oil bath.

-

After the sodium has reacted, add 100 cc of absolute alcohol and cool the mixture to 0°C.

-

Add another 100 cc of cold absolute alcohol.

-

Replace the condenser with a separatory funnel and a calcium chloride tube.

-

Add a cold mixture of 234 g of freshly distilled benzyl cyanide and 216 g of methyl nitrate at a rate that maintains the temperature between 4°C and 8°C.

-

After the addition, continue shaking the mixture at 4-8°C for one hour.

-

Place the flask in a freezing mixture for 24 hours to allow the sodium salt to precipitate.

-

Filter the precipitate, wash with dry ether, and air dry.

-

Concentrate the mother liquor to obtain successive crops of the sodium salt. The total crude yield is 275-300 g.

Step 2: Conversion to Phenylnitromethane

-

In a 4-liter beaker, dissolve 300 g of sodium hydroxide in 1.2 liters of water and bring the solution to a boil.

-

Over one hour, add the crude sodium salt of phenylnitroacetonitrile (275-300 g) in small portions to the boiling alkali.

-

Continue boiling until the evolution of ammonia ceases (approximately three hours), adding hot water as needed to maintain the volume.

-

Cool the reaction mixture in an ice-salt bath and slowly add 600 cc of 20% sulfuric acid with stirring, keeping the temperature below 10°C.

-

Extract the resulting oil with two 200-cc portions of ether.

-

Wash the combined ether extracts with ice water containing a drop of hydrochloric acid, and then with plain ice water.

-

Dry the ether solution over anhydrous sodium sulfate and let it stand for three to four days to complete the isomerization of the aci-form.

-

Filter the solution and remove the ether under reduced pressure at 15-20°C.

-

Distill the residual oil at 3 mm pressure to obtain phenylnitromethane as a light yellow oil (b.p. 90-92°C/3 mm). The yield is 153–163 g.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in the public domain detailing the biological activity of this compound or its direct involvement in cellular signaling pathways. Toxicological data is available for the related compounds nitrobenzene and nitromethane, but it is important to note that these are distinct chemical entities and their toxicological profiles may not be directly applicable to this compound.

For instance, nitrobenzene is known to cause methemoglobinemia, and its metabolism involves reduction to aminophenols and oxidation to nitrophenols.[7] Nitromethane has been studied for its carcinogenicity in animal models.[8]

The Henry (nitro-aldol) reaction, a fundamental carbon-carbon bond-forming reaction, involves nitroalkanes and is crucial in organic synthesis.[9] this compound can participate in such reactions.

Given the presence of the nitro group and the aromatic ring, potential areas for future investigation into the biological activity of this compound could include antimicrobial and anticancer properties, as have been observed for some halogenated β-nitrostyrenes, which share some structural similarities.

Potential for Investigation: A General Signaling Pathway Example

Should this compound be investigated for anticancer properties, a common pathway to examine would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer. A simplified representation of this pathway is provided below as a conceptual starting point for future research.

Caption: Simplified overview of the NF-κB signaling pathway.

Safety and Handling

This compound is classified as toxic if swallowed.[1][10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated source of experimental data for this compound (CAS 622-42-4). While comprehensive physicochemical and spectral data are available, along with a detailed synthesis protocol, further research is needed to elucidate its biological activities and potential interactions with cellular signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H7NO2 | CID 69321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. services.beyondlabz.com [services.beyondlabz.com]

- 7. sc.edu [sc.edu]

- 8. Nitromethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

The Advent of α-Nitrotoluene: A Chronicle of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Nitrotoluene, chemically known as phenylnitromethane, is a nitroalkane compound that has played a significant role in the historical development of organic chemistry. Its discovery and the elucidation of its reactivity have contributed to our fundamental understanding of reaction mechanisms and the chemical behavior of nitro compounds. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of α-nitrotoluene, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The history of α-nitrotoluene is intrinsically linked to the broader exploration of nitro compounds in the 19th century. While aromatic nitration to form compounds like nitrobenzene was established earlier, the synthesis of aliphatic and side-chain nitro compounds presented a greater challenge.

The first synthesis of α-nitrotoluene is credited to the Russian chemist Mikhail Ivanovich Konovalov in 1893 . Konovalov's pioneering work involved the direct nitration of toluene using dilute nitric acid in a sealed tube at elevated temperatures. This method, although low-yielding, was a landmark achievement, demonstrating the possibility of introducing a nitro group onto a benzylic carbon.

Shortly after its discovery, the unique chemical nature of α-nitrotoluene, particularly its ability to exist in tautomeric forms—the neutral nitro form and the acidic aci-nitro form (nitronic acid)—attracted the attention of prominent chemists of the era. Arthur Hantzsch and his student O. Schultze, in the late 19th century, conducted extensive studies on the isomerism of nitro compounds and were instrumental in characterizing the aci-form of phenylnitromethane. This work was crucial in understanding the reactivity of α-nitrotoluene, particularly its ability to form salts and act as a nucleophile.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of α-nitrotoluene are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 622-42-4 | |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 90-92 °C at 3 mmHg | [1] |

| 92-94 °C at 4 mmHg | [1] | |

| Density | 1.160 g/cm³ at 20 °C | |

| pKa | ~7.9 (for the C-H bond adjacent to the nitro group) | |

| Solubility | Insoluble in water; soluble in most organic solvents. | |

| ¹H NMR (CDCl₃) | δ ~5.4 (s, 2H, CH₂), δ ~7.4 (m, 5H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~79 (CH₂), δ ~128-135 (Ar-C) | |

| IR (neat) | ~1550 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch) |

Key Synthetic Methodologies

Several methods for the synthesis of α-nitrotoluene have been developed since its discovery. The following sections detail the most historically significant and synthetically useful approaches.

Victor Meyer Synthesis (Reaction of Benzyl Halides with Silver Nitrite)

The reaction of alkyl halides with silver nitrite to produce nitroalkanes was first reported by Victor Meyer in 1872. While not the first synthesis of α-nitrotoluene itself, this method became a general and more practical approach for the preparation of primary nitroalkanes. The reaction proceeds via a nucleophilic substitution, where the ambident nitrite ion can attack through either the nitrogen or an oxygen atom. The use of silver nitrite favors the formation of the C-N bond, leading to the desired nitroalkane.[2]

Experimental Protocol: Victor Meyer Synthesis of α-Nitrotoluene

-

Reactants: Benzyl bromide (1 equivalent), Silver nitrite (AgNO₂) (1.5 equivalents), Diethyl ether (anhydrous).

-

Procedure:

-

A solution of benzyl bromide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Finely powdered silver nitrite is added to the solution.

-

The mixture is stirred vigorously and heated to a gentle reflux. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting benzyl bromide.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.

-

The ethereal solution is washed with a dilute solution of sodium bicarbonate and then with water to remove any remaining acidic impurities and silver salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude α-nitrotoluene is then purified by vacuum distillation.

-

-

Yield: Moderate to good, typically in the range of 40-60%. The formation of benzyl nitrite as a byproduct can lower the yield of the desired product.

Synthesis from Benzyl Cyanide (Organic Syntheses Procedure)

A reliable and scalable method for the preparation of α-nitrotoluene was published in Organic Syntheses. This two-step procedure involves the condensation of benzyl cyanide with methyl nitrate to form the sodium salt of phenyl-aci-nitroacetonitrile, followed by hydrolysis and decarboxylation to yield α-nitrotoluene.[1]

Experimental Protocol: Synthesis from Benzyl Cyanide

-

Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

-

Reactants: Benzyl cyanide (1 equivalent), Sodium metal (1 equivalent), Absolute ethanol, Methyl nitrate (1.4 equivalents).

-

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

The solution is cooled, and a mixture of benzyl cyanide and methyl nitrate is added dropwise while maintaining a low temperature (4-8 °C).[1]

-

The resulting sodium salt of phenyl-aci-nitroacetonitrile precipitates and is collected by filtration.[1]

-

-

Yield: 75-82% for the crude sodium salt.[1]

-

-

Step 2: Hydrolysis to α-Nitrotoluene

-

Reactants: Sodium phenyl-aci-nitroacetonitrile, Sodium hydroxide solution, Hydrochloric acid.

-

Procedure:

-

The crude sodium salt is added to a boiling solution of sodium hydroxide.[1]

-

The mixture is refluxed until the evolution of ammonia ceases.

-

The solution is cooled and acidified with hydrochloric acid at a low temperature (0-10 °C).[1]

-

The liberated α-nitrotoluene is extracted with diethyl ether.

-

The ethereal solution is washed, dried, and the solvent is removed.

-

The final product is purified by vacuum distillation.

-

-

Yield: 50-55% based on the starting benzyl cyanide.[1]

-

Konovalov's Direct Nitration of Toluene

The original method for the synthesis of α-nitrotoluene, developed by M. I. Konovalov, involves the direct nitration of toluene at the benzylic position. This reaction is carried out under harsh conditions and generally gives low yields, with the formation of ring-nitrated byproducts (o- and p-nitrotoluene).

Experimental Protocol: Konovalov's Nitration

-

Reactants: Toluene, Dilute Nitric Acid (e.g., 10-20%).

-

Procedure:

-

Toluene and dilute nitric acid are placed in a thick-walled sealed glass tube.

-

The tube is heated to a high temperature (typically above 100 °C) for an extended period.

-

After cooling, the tube is carefully opened to release any built-up pressure.

-

The organic layer is separated, washed with water and a dilute base to remove acidic byproducts.

-

The crude product is then subjected to fractional distillation to separate α-nitrotoluene from unreacted toluene and ring-nitrated isomers.

-

-

Yield: Generally low, often below 20%.

Comparison of Synthetic Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Victor Meyer Synthesis | Benzyl halide, Silver nitrite | 40-60% | General method for primary nitroalkanes; milder conditions than direct nitration. | Use of expensive silver salts; formation of alkyl nitrite byproduct. |

| Synthesis from Benzyl Cyanide | Benzyl cyanide, Methyl nitrate, NaOH | 50-55% | Good scalability; reliable and well-documented procedure. | Two-step process; use of sodium metal and methyl nitrate requires careful handling.[1] |

| Konovalov's Nitration | Toluene, Dilute Nitric Acid | < 20% | Historically significant as the first synthesis. | Low yield; harsh reaction conditions (sealed tube, high temperature); formation of multiple byproducts. |

Key Reactions and Signaling Pathways

The reactivity of α-nitrotoluene is dominated by the acidity of the benzylic protons, which allows for the formation of a resonance-stabilized nitronate anion. This anion is a key intermediate in several important carbon-carbon bond-forming reactions and other transformations.

The Henry (Nitroaldol) Reaction

The Henry reaction, discovered by Louis Henry in 1895, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3] α-Nitrotoluene can act as the nucleophile in this reaction, adding to carbonyl compounds to form β-nitro alcohols.

The Michael Addition

The nitronate anion derived from α-nitrotoluene can also participate in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro analogues.

The Nef Reaction

The Nef reaction, first reported by John Ulric Nef in 1894, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or ketone, respectively.[4][5] The sodium salt of α-nitrotoluene, upon treatment with strong acid, can be converted to benzaldehyde.

Conclusion

The discovery and subsequent study of α-nitrotoluene have been pivotal in the development of organic chemistry. From Konovalov's initial challenging synthesis to more refined methods like the Victor Meyer reaction and the procedure detailed in Organic Syntheses, the preparation of this compound has evolved significantly. The unique reactivity of α-nitrotoluene, stemming from its acidic benzylic protons and the versatile nitro group, has made it a valuable synthon in a variety of important organic transformations, including the Henry, Michael, and Nef reactions. For contemporary researchers in drug development and organic synthesis, a thorough understanding of the history, synthesis, and reactivity of α-nitrotoluene provides a strong foundation for the design of novel synthetic routes and the development of new chemical entities.

References

The Benzylic Position of Phenylnitromethane: A Hub of Reactivity for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylic position of phenylnitromethane, the carbon atom bearing both a phenyl and a nitro group, is a focal point of significant reactivity, making it a valuable synthon in organic chemistry. The unique electronic interplay between the electron-withdrawing nitro group and the resonance-stabilizing phenyl ring imparts a high degree of acidity to the benzylic protons and facilitates a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity at this position, detailing key reactions, experimental protocols, and applications in drug development.

Acidity and Deprotonation

The benzylic protons of phenylnitromethane are significantly acidic due to the inductive effect of the nitro group and the resonance stabilization of the resulting carbanion (a nitronate). The negative charge on the benzylic carbon is delocalized onto the oxygen atoms of the nitro group and throughout the pi-system of the phenyl ring.

Table 1: Quantitative Data on the Deprotonation of Phenylnitromethane

| Parameter | Value | Conditions | Reference |

| Rate of deprotonation by OH⁻ | Varies with solvent composition | Aqueous DMSO and aqueous methanol | [3] |

Experimental Protocol: Deprotonation of Phenylnitromethane

A general procedure for the deprotonation of a nitroalkane to form a nitronate salt, a necessary first step for many subsequent reactions, is as follows:

Materials:

-

Phenylnitromethane

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base like DBU)

-

Anhydrous solvent (e.g., ethanol, THF, or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the base in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (often 0 °C or below) to control the reaction exotherm.

-

Slowly add a solution of phenylnitromethane in the same anhydrous solvent to the base solution with vigorous stirring.

-

The formation of the nitronate salt is often indicated by a color change.

-

The resulting nitronate solution can be used directly in subsequent reactions.

Key Reactions at the Benzylic Position

The deprotonated form of phenylnitromethane, the phenylnitronate anion, is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[4] This reaction is a powerful tool for the construction of complex molecules and is particularly valuable in the synthesis of pharmaceuticals.[4]

Table 2: Representative Yields for the Henry Reaction with Aromatic Aldehydes

| Aldehyde | Catalyst/Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | KOH/PsTBAC | Aqueous | 64-94 | [5] |

| Various Aromatic Aldehydes | Ni(II) and Zn(II) complexes | Not specified | 58-93 | [6] |

Experimental Protocol: Henry Reaction of Phenylnitromethane with Benzaldehyde

This protocol is adapted from general procedures for the Henry reaction between aromatic aldehydes and nitroalkanes.[5][7]

Materials:

-

Phenylnitromethane

-

Benzaldehyde

-

Potassium hydroxide (KOH)

-

Polystyrene-supported tributylammonium chloride (PsTBAC) (optional, as a phase-transfer catalyst)

-

Water and an organic solvent (e.g., dichloromethane) for extraction

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and phenylnitromethane (1-1.2 equivalents) in a suitable solvent if necessary (for solid aldehydes, THF can be used).[5]

-

Add an aqueous solution of KOH. If using a phase-transfer catalyst, add PsTBAC.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute acid (e.g., HCl) until the solution is neutral.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting β-nitro alcohol by column chromatography or recrystallization.

The Michael Addition

The phenylnitronate anion can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles.[3] This 1,4-addition is a thermodynamically controlled process that forms a new carbon-carbon bond at the β-position of the Michael acceptor.

Table 3: Yields for Michael Addition of Nitroalkanes to α,β-Unsaturated Esters

| Nitroalkane | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |

| Nitromethane | Methyl acrylate | DBU | Not specified | ~69 (mono-adduct) | [8] |

| Nitroalkanes | Various | NaOH/Phase Transfer Catalyst | Water-Dichloromethane | Varies | [3] |

Experimental Protocol: Michael Addition of Phenylnitromethane to Methyl Acrylate

This protocol is based on general procedures for the Michael addition of nitroalkanes.[3][8]

Materials:

-

Phenylnitromethane

-

Methyl acrylate

-

A suitable base (e.g., sodium hydroxide, DBU)

-

Phase-transfer catalyst (e.g., tetrabutylammonium chloride) for biphasic systems

-

Solvent (e.g., water-dichloromethane biphasic system or an organic solvent like THF)

Procedure:

-

Prepare a solution of the base in the chosen solvent system.

-

Add phenylnitromethane to form the nitronate anion.

-

Slowly add methyl acrylate to the solution of the nitronate.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid.

-

If a biphasic system is used, separate the organic layer. If a single organic solvent is used, perform an aqueous workup.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Oxidation and Reduction of the Benzylic Position

The benzylic carbon of phenylnitromethane can be oxidized to a carbonyl group or reduced to an amino group, providing access to valuable synthetic intermediates.

Oxidation to Benzaldehyde

The oxidation of the benzylic position of phenylnitromethane can, in principle, yield benzaldehyde. While specific protocols for the direct oxidation of phenylnitromethane are not prevalent in the provided search results, analogous oxidations of primary benzylic alcohols to aldehydes are well-established using reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).[9][10] These reagents are known for their mild conditions, which can be advantageous for substrates with sensitive functional groups.[9]

Experimental Protocol: Oxidation of a Primary Benzylic Alcohol to an Aldehyde using PCC (Analogous)

This protocol for the oxidation of benzyl alcohol to benzaldehyde serves as a model for the potential oxidation of a precursor to phenylnitromethane or a derivative.[10]

Materials:

-

Benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel or Celite

Procedure:

-

Suspend PCC in anhydrous DCM in a round-bottom flask. Adding an adsorbent like silica gel or Celite can prevent the formation of a tar-like residue.[9]

-

Add a solution of benzyl alcohol in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a dilute sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.

Reduction to Benzylamine

The nitro group in phenylnitromethane can be reduced to a primary amine, and the benzylic position can be hydrogenated to a methylene group, ultimately yielding benzylamine. Catalytic hydrogenation is a common and efficient method for this transformation.[11]

Table 4: Conditions for the Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Skeleton Nickel | Ethanol | 50-80 | 4.0-6.0 | >98 | [11] |

Experimental Protocol: Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)

This protocol for the reduction of benzonitrile provides a framework for the reduction of phenylnitromethane.[11]

Materials:

-

Benzonitrile

-

Skeleton Nickel catalyst (Raney Nickel)

-

Ethanol

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with benzonitrile, ethanol as the solvent, and the skeleton nickel catalyst.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with stirring.

-

Maintain the reaction conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain benzylamine. Further purification can be achieved by distillation.

Applications in Drug Development

The versatile reactivity of the benzylic position in phenylnitromethane and related structures makes it a valuable scaffold in the synthesis of pharmaceuticals. The ability to form new carbon-carbon bonds and to be converted into other functional groups allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

While direct, large-scale applications of phenylnitromethane in the synthesis of blockbuster drugs are not prominently featured in the provided search results, the reaction types it undergoes are fundamental in medicinal chemistry. For instance, the Henry reaction is a key step in the synthesis of various pharmaceuticals, including the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[4]

Furthermore, compounds with benzylic and nitro functionalities are precursors in the synthesis of drugs targeting the central nervous system (CNS).[12][13][14][15] The ability to introduce diverse substituents through the reactions described above is crucial for tuning the pharmacological properties of drug candidates.

Conclusion

The benzylic position in phenylnitromethane is a highly activated and versatile functional handle in organic synthesis. The acidity of the benzylic protons and the nucleophilicity of the corresponding nitronate anion enable a wide range of carbon-carbon bond-forming reactions, including the Henry and Michael reactions. Furthermore, the benzylic carbon and the nitro group can be readily transformed through oxidation and reduction, respectively, providing access to a variety of important synthetic intermediates. These characteristics underscore the significance of phenylnitromethane and related structures as valuable building blocks in the design and synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The detailed protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. sctunisie.org [sctunisie.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 8. silicycle.com [silicycle.com]

- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. benchchem.com [benchchem.com]

- 11. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]

- 12. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of the Nitro Group in (Nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of the nitro group when attached to a benzene ring via a methylene spacer, as in (nitromethyl)benzene. Understanding these effects is crucial for predicting reactivity, designing novel molecular structures, and developing structure-activity relationships (SAR) in drug discovery.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily understood through two fundamental concepts: the inductive effect (I) and the resonance effect (R or M).

-

Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. The nitro group (-NO₂) is strongly electronegative, giving it a powerful electron-withdrawing inductive effect (-I). In this compound, the C-N bond is polarized towards the nitrogen, and this effect is transmitted through the sigma bonds of the molecule. The intervening methylene group (-CH₂-) in this compound will slightly attenuate the inductive pull of the nitro group on the benzene ring compared to nitrobenzene, where the nitro group is directly attached.

-

Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. The nitro group exhibits a strong electron-withdrawing resonance effect (-R or -M) due to the delocalization of the π-electrons of the benzene ring onto the nitro group. However, in this compound, the methylene spacer acts as an insulator, preventing direct conjugation of the nitro group with the benzene ring's π-system. Therefore, the resonance effect of the nitro group is not directly exerted on the aromatic ring in this molecule. The primary electronic influence of the nitromethyl group on the ring will be its inductive effect.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are often quantified using Hammett constants (σ) and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these effects.

Table 1: Comparison of Hammett Constants for Related Substituents

| Substituent | σ_m | σ_p |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

| -CH₂NO₂ | Not readily available | Not readily available |

Researchers can computationally estimate the Hammett constants for the nitromethyl group using quantum chemistry methods. This typically involves calculating the pKa of meta- and para-(nitromethyl)benzoic acid and applying the Hammett equation.

Acidity (pKa)

The pKa of a compound is a direct measure of its acidity and is sensitive to the electronic effects of substituents. For this compound itself, the acidic protons are on the methylene group. The predicted pKa of this compound is approximately 6.93, indicating that the nitro group significantly increases the acidity of the benzylic protons compared to toluene (pKa ≈ 41).

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| pKa | 6.93 ± 0.10 (Predicted)[1][2] |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of a molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹³C NMR are sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-ipso | ~135 |

| C-ortho | ~129 |

| C-meta | ~129 |

| C-para | ~128 |

| -CH₂- | ~79 |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds in a molecule observed in an IR spectrum are influenced by the electronic effects of substituents. The strong electron-withdrawing nature of the nitro group affects the characteristic stretching frequencies.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550 - 1530 |

| NO₂ | Symmetric Stretch | 1380 - 1360 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | ~870 |

Experimental Protocols

Determination of Hammett Constants

A common method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Workflow for Hammett Constant Determination

Caption: Workflow for the experimental determination of Hammett constants.

Methodology:

-

Synthesis: Synthesize the meta- and para-substituted (nitromethyl)benzoic acids.

-

Solution Preparation: Prepare aqueous or aqueous-ethanolic solutions of the synthesized acids and the unsubstituted benzoic acid at a precise concentration.

-

Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point.

-

Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).

Determination of pKa of this compound

The acidity of the benzylic protons in this compound can be determined spectrophotometrically or by titration in a non-aqueous solvent.

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Dissolve a constant concentration of this compound in each buffer solution.

-

Spectrophotometry: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Identify a wavelength where the protonated and deprotonated forms of this compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Signaling Pathways and Logical Relationships

The electronic effects of the nitromethyl group dictate its influence on the reactivity of the benzene ring towards electrophilic and nucleophilic attack.

Influence on Electrophilic Aromatic Substitution

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted (Nitromethyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted (nitromethyl)benzene derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the nitro group and the flexibility for substitution on the aromatic ring make them valuable precursors for the synthesis of a wide range of pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, focusing on two primary synthetic strategies: the Henry (Nitroaldol) Reaction and the direct nitration of substituted toluenes.

Synthetic Strategies

There are two principal methods for the synthesis of substituted this compound derivatives:

-

The Henry (Nitroaldol) Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to a substituted benzaldehyde.[3][4][5][6] The resulting β-nitro alcohol can then be dehydrated to yield the desired this compound derivative. This method is highly versatile, allowing for the introduction of a wide variety of substituents on the benzene ring via the choice of the starting aldehyde.

-

Direct Nitration of Substituted Toluenes: This electrophilic aromatic substitution reaction introduces a nitro group onto a toluene derivative that already bears other substituents.[7][8][9] The position of nitration is directed by the electronic properties of the existing substituents on the aromatic ring.

Data Presentation: Synthesis of Substituted this compound Derivatives

Table 1: Synthesis via Henry Reaction of Substituted Benzaldehydes with Nitromethane

| Entry | Substituted Benzaldehyde | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Imidazole | Neat | RT | 1 | 90 | [4] |

| 2 | 4-Nitrobenzaldehyde | Imidazole | Neat | RT | 0.5 | 95 | [4] |

| 3 | 4-Chlorobenzaldehyde | Imidazole | Neat | RT | 1.5 | 92 | [4] |

| 4 | 4-Methylbenzaldehyde | Imidazole | Neat | RT | 3 | 85 | [4] |

| 5 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | >99 | [10] |

| 6 | 3-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 91 | [10] |

| 7 | 4-Fluorobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 85 | [10] |

| 8 | 4-Bromobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 93 | [10] |

Note: Yields for entries 5-8 are for the β-nitro alcohol product.

Table 2: Synthesis via Nitration of Substituted Toluenes

| Entry | Substrate | Nitrating Agent | Temp. (°C) | Isomer Distribution (o:m:p) | Combined Yield (%) | Reference |

| 1 | Toluene | HNO₃/H₂SO₄ | 30 | 58:4:38 | 95 | [7] |

| 2 | Toluene | HNO₃/Acetic Anhydride | RT | 1.25:1 (4-nitro:2-nitro) | 80 | [8][9] |

| 3 | Chlorobenzene | HNO₃/Acetic Anhydride | RT | 21:5 (p:o) | 76 | [8][9] |

| 4 | Bromobenzene | HNO₃/Acetic Anhydride | RT | 7:1 (p:o) | 78 | [8][9] |

Experimental Protocols

Protocol 1: General Procedure for the Henry Reaction using Imidazole Catalyst (Solid-State Grinding Method)

This protocol is adapted from a procedure described by Singh et al.[4]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Nitromethane (5 mmol)

-

Imidazole (0.35 mmol)

-

Mortar and pestle

-

Diethyl ether

-

Distilled water

-

TLC plates (ethyl acetate/n-hexane 1:5)

Procedure:

-

In a mortar, combine the substituted benzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

-

Gently grind the mixture using a pestle at room temperature. The mixture will become a sticky paste.

-

Monitor the progress of the reaction by TLC using a 1:5 mixture of ethyl acetate and n-hexane as the eluent.

-

Upon completion of the reaction, add 10 mL of distilled water to the reaction mixture.

-

Extract the organic product with diethyl ether (3 x 15 mL).

-